3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea
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Overview
Description
3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Phenylurea Moiety: The tetrazole intermediate is then reacted with phenyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the tetrazole nitrogen can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the tetrazole or phenylurea moieties.
Substitution: Substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzymes, inhibiting their activity. The phenylurea moiety may interact with receptors or proteins, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4-methylphenyl)urea: Similar structure but lacks the tetrazole ring.
3-(4-Methylphenyl)-1-phenyl-1H-pyrazole: Contains a pyrazole ring instead of a tetrazole ring.
4-Methylphenylhydrazine: Precursor in the synthesis of the tetrazole ring.
Uniqueness
3-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-phenylurea is unique due to the presence of both the tetrazole ring and the phenylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-12-7-9-14(10-8-12)22-15(19-20-21-22)11-17-16(23)18-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,17,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLCUNVKKMYXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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